molecular formula C18H25N7O2 B12762274 1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- CAS No. 103922-56-1

1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)-

Cat. No.: B12762274
CAS No.: 103922-56-1
M. Wt: 371.4 g/mol
InChI Key: FHYNKRLVVQNHLO-DJWKRKHSSA-N
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Description

1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes a triazine ring, an amino group, and a piperidinylmethyl-pyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- typically involves multiple steps, including the formation of the triazine ring and the subsequent functionalization of the ring with various substituents. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazine ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group using reagents such as ammonia or amines.

    Coupling Reactions: Attachment of the piperidinylmethyl-pyridinyl moiety through coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Interference with signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: A simpler triazine compound with similar structural features.

    6-Amino-1,2,4-Triazine: A triazine derivative with an amino group.

    Piperidinylmethyl-Pyridine: A compound with a similar piperidinylmethyl-pyridinyl moiety.

Uniqueness

1,2,4-Triazin-3(2H)-one, 6-amino-5-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

103922-56-1

Molecular Formula

C18H25N7O2

Molecular Weight

371.4 g/mol

IUPAC Name

6-amino-5-[[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C18H25N7O2/c19-16-17(22-18(26)24-23-16)21-7-2-5-11-27-15-12-14(6-8-20-15)13-25-9-3-1-4-10-25/h2,5-6,8,12H,1,3-4,7,9-11,13H2,(H2,19,23)(H2,21,22,24,26)/b5-2-

InChI Key

FHYNKRLVVQNHLO-DJWKRKHSSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC3=NC(=O)NN=C3N

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC3=NC(=O)NN=C3N

Origin of Product

United States

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